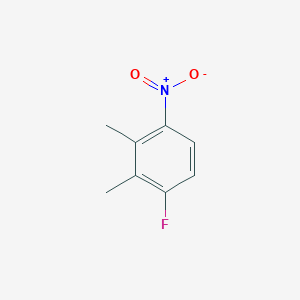

1-Fluoro-2,3-dimethyl-4-nitrobenzene

Descripción general

Descripción

1-Fluoro-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is a derivative of benzene, which is a colorless liquid that is widely used in the chemical industry .

Synthesis Analysis

The synthesis of nitro compounds like 1-Fluoro-2,3-dimethyl-4-nitrobenzene can be achieved through several methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of 1-Fluoro-2,3-dimethyl-4-nitrobenzene consists of a benzene ring with a fluorine atom and a nitro group attached to it . The molecular weight of this compound is 141.0999 .Chemical Reactions Analysis

Nitro compounds like 1-Fluoro-2,3-dimethyl-4-nitrobenzene can undergo various chemical reactions. For instance, they can react with nucleophiles to form a sigma-bond, generating a positively charged intermediate . This intermediate can then lose a proton to form a double bond product .Physical And Chemical Properties Analysis

1-Fluoro-2,3-dimethyl-4-nitrobenzene has a molecular weight of 141.0999 . It has a boiling point of 478.2 K .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with a high yield through the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid, demonstrating the structural versatility of fluoro-nitrobenzene derivatives. The compound was thoroughly characterized, providing insights into its potential as a building block for further chemical synthesis (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Mechanism Studies

Research on the anomalous reactions of some fluoro-nitrobenzenes with dialkylamines highlighted the complex nature of reactions involving fluorine and nitro groups on benzene rings. These studies offer a deeper understanding of the reactivity of such compounds, which is crucial for designing new chemical reactions (Gale, Rosevear, & Wilshire, 1995).

Electronic and Structural Characterization

The electron spin resonance study of fluorine-substituted nitro-aromatic anion radicals provides valuable information about the electronic structure of these compounds. This research is essential for applications in materials science, especially in designing materials with specific electronic properties (Fischer & Zimmermann, 1968).

Nucleophilic Aromatic Substitution Reactions

Investigations into the nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds with poly(vinylamine) to equip silica particles with functional groups demonstrate the applicability of 1-fluoro-2,3-dimethyl-4-nitrobenzene and related compounds in materials chemistry. This research shows how these compounds can be used to create functionalized materials for various applications, from sensors to catalysts (Roth et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds like 1-fluoro-2,4-dinitrobenzene are known to react with the amine group in amino acids .

Mode of Action

The mode of action of 1-Fluoro-2,3-dimethyl-4-nitrobenzene is likely to involve electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond .

Biochemical Pathways

Similar compounds like 1-fluoro-2,4-dinitrobenzene are known to produce dinitrophenyl-amino acids, which are moderately stable under acid hydrolysis conditions that break peptide bonds .

Result of Action

Similar compounds like 1-fluoro-2,4-dinitrobenzene are known to produce dinitrophenyl-amino acids .

Action Environment

It’s worth noting that the storage temperature for similar compounds is typically room temperature .

Safety and Hazards

Propiedades

IUPAC Name |

1-fluoro-2,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDMIZKOJPVEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641030 | |

| Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2,3-dimethyl-4-nitrobenzene | |

CAS RN |

1736-87-4 | |

| Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)